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Abstract
This application note details a proposed High-Performance Liquid Chromatography with

Ultraviolet (HPLC-UV) detection method for the accurate quantification of Ternidazole. While

specific validated methods for Ternidazole are not widely published, this protocol is adapted

from robust, validated methods for Tinidazole, a structurally similar 5-nitroimidazole compound.

[1][2][3][4] The proposed reversed-phase HPLC (RP-HPLC) method utilizes a C18 column with

an isocratic mobile phase of acetonitrile and a phosphate buffer, offering a simple, precise, and

reliable approach for the determination of Ternidazole in bulk drug and pharmaceutical

formulations. The method is designed to be validated according to the International Conference

on Harmonisation (ICH) guidelines for parameters including linearity, accuracy, precision,

specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ).[2]

Introduction
Ternidazole is a 5-nitroimidazole derivative, belonging to a class of drugs known for their

antiprotozoal and antibacterial activities.[5][6] Its chemical structure is 3-(2-methyl-5-

nitroimidazol-1-yl)propan-1-ol.[5][7] Accurate and reliable analytical methods are crucial for the

quality control of Ternidazole in active pharmaceutical ingredients (APIs) and finished

pharmaceutical products. HPLC with UV detection is a widely used technique in

pharmaceutical analysis due to its high specificity, sensitivity, and accuracy. This document
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provides a comprehensive protocol for developing and validating an HPLC-UV method for

Ternidazole quantification.

Physicochemical Properties of Ternidazole:

Property Value Reference

Molecular Formula C₇H₁₁N₃O₃ [5][6]

Molecular Weight 185.18 g/mol [5][6]

IUPAC Name
3-(2-methyl-5-nitroimidazol-1-

yl)propan-1-ol
[5][7]

Experimental Protocols
Materials and Reagents

Ternidazole reference standard

Acetonitrile (HPLC grade)

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

Orthophosphoric acid (AR grade)

Methanol (HPLC grade)

Water (HPLC grade/Milli-Q)

0.45 µm membrane filters

Instrumentation and Chromatographic Conditions
This method is based on conditions reported for the related compound, Tinidazole.[2][4]
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Parameter Recommended Condition

Instrument HPLC system with UV-Vis Detector

Column
Develosil ODS HG-5 RP C18 (150 mm x 4.6

mm, 5 µm) or equivalent

Mobile Phase
Acetonitrile : 0.05M Phosphate Buffer (pH 2.8)

(70:30 v/v)

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Detection Wavelength
285 nm (A UV scan of Ternidazole is

recommended to confirm λmax)

Column Temperature Ambient (e.g., 30°C)

Run Time 10 minutes

Preparation of Solutions
Phosphate Buffer (0.05M, pH 2.8): Dissolve approximately 6.8 g of KH₂PO₄ in 1000 mL of

HPLC grade water. Adjust the pH to 2.8 using orthophosphoric acid. Filter the buffer through

a 0.45 µm membrane filter.

Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 70:30

(v/v) ratio. Degas the mixture by sonication for 15 minutes before use.[2]

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ternidazole reference

standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with

the mobile phase.

Working Standard Solutions: From the stock solution, prepare a series of working standard

solutions by appropriate dilution with the mobile phase to achieve concentrations in the

expected linear range (e.g., 10-70 µg/mL).

Sample Preparation (from tablets)
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
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Accurately weigh a portion of the powder equivalent to 100 mg of Ternidazole and transfer it

to a 100 mL volumetric flask.

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete

dissolution.

Dilute to the mark with the mobile phase and mix well.

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Dilute the filtered solution with the mobile phase to obtain a final theoretical concentration

within the calibration range (e.g., 40 µg/mL).

Method Validation Protocol
The developed method must be validated according to ICH guidelines to ensure it is suitable

for its intended purpose.[2]

Specificity: The ability of the method to assess the analyte unequivocally in the presence of

components that may be expected to be present (e.g., excipients, impurities). This is

evaluated by analyzing a blank (diluent) and a placebo solution to ensure no interfering

peaks are present at the retention time of Ternidazole.

Linearity: The linearity should be evaluated by analyzing a series of at least five

concentrations of the reference standard over the desired range (e.g., 10-70 µg/mL). A

calibration curve of peak area versus concentration should be plotted, and the correlation

coefficient (r²) should be determined.[2]

Accuracy: Accuracy is determined by performing recovery studies. A known amount of

Ternidazole standard is spiked into a placebo sample at three different concentration levels

(e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should

be calculated. The acceptance criterion is typically between 98-102%.[1]

Precision:

Repeatability (Intra-day Precision): Determined by analyzing six replicate injections of the

same sample solution on the same day and under the same experimental conditions.
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Intermediate Precision (Inter-day Precision): Determined by analyzing the same sample

on different days, with different analysts, or on different equipment. The relative standard

deviation (%RSD) is calculated for the results. The acceptance criterion is typically a

%RSD of not more than 2%.[1]

Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on

the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope

of the calibration curve.[2]

Robustness: The reliability of the method during normal use is evaluated by deliberately

varying key parameters such as the flow rate (±0.1 mL/min), mobile phase composition

(±2%), and detection wavelength (±2 nm) and observing the effect on the results.[2]

Diagrams and Data
Experimental Workflow
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Caption: Workflow for Ternidazole quantification by HPLC-UV.
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Method Validation Relationships

Quantitative Proof Sensitivity Reliability & Specificity
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Caption: Key parameters for HPLC method validation.

Summary of Expected Validation Data
The following table summarizes the typical acceptance criteria and expected results for the

validation of this method, based on data from similar compounds.[1][2][4][8]

Validation Parameter Expected Result / Acceptance Criteria

Linearity Range 10 - 70 µg/mL

Correlation Coefficient (r²) > 0.999

Accuracy (% Recovery) 98.0% - 102.0%

Precision (% RSD) < 2.0%

Limit of Detection (LOD) ~0.09 µg/mL

Limit of Quantification (LOQ) ~0.27 µg/mL

Specificity
No interference at the retention time of

Ternidazole

Robustness %RSD < 2% for varied conditions

Conclusion
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The proposed RP-HPLC-UV method provides a straightforward and reliable framework for the

quantification of Ternidazole. By adapting established chromatographic conditions for the

closely related compound Tinidazole, this protocol offers an excellent starting point for method

development and validation. The method is designed to be robust, accurate, and precise,

making it suitable for routine quality control analysis in the pharmaceutical industry. Adherence

to the validation steps outlined will ensure the method's suitability for its intended purpose, in

compliance with regulatory standards.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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